molecular formula C16H13BrN4OS B12033624 4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-60-2

4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12033624
CAS No.: 478257-60-2
M. Wt: 389.3 g/mol
InChI Key: JAEHTRDKQDCFGP-VCHYOVAHSA-N
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Description

4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-bromobenzaldehyde with 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Fluorobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((3-Methylbenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The uniqueness of 4-((3-Bromobenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to interact with biological targets and improve its efficacy as a therapeutic agent.

Properties

CAS No.

478257-60-2

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4OS/c1-22-14-7-3-5-12(9-14)15-19-20-16(23)21(15)18-10-11-4-2-6-13(17)8-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

JAEHTRDKQDCFGP-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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